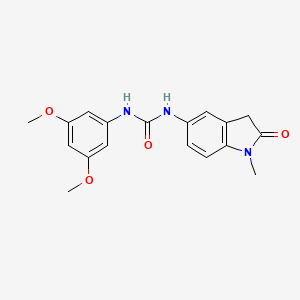

1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea

Description

1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a synthetic urea derivative characterized by a 3,5-dimethoxyphenyl group and a 1-methyl-2-oxoindolin-5-yl moiety linked via a urea bridge. Urea derivatives are widely studied for their diverse pharmacological properties, including kinase inhibition, enzyme modulation, and antiproliferative effects.

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-21-16-5-4-12(6-11(16)7-17(21)22)19-18(23)20-13-8-14(24-2)10-15(9-13)25-3/h4-6,8-10H,7H2,1-3H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRUXIXANDEYOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea typically involves the reaction of 3,5-dimethoxyaniline with isocyanate derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include steps such as purification and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine compounds.

Scientific Research Applications

Medicinal Chemistry

1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea has been extensively studied for its potential biological activities, particularly in the context of drug development. The compound shows promise as an enzyme inhibitor and has been investigated for its pharmacological properties that may be beneficial in treating various diseases .

Key Areas of Investigation:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biochemical pathways, making it valuable in therapeutic applications.

- Receptor Modulation: It can interact with cell surface receptors to influence cellular signaling pathways, potentially altering physiological processes .

Anticancer Research

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural components suggest that it may interact with cancer-related targets, leading to inhibition of tumor growth or induction of apoptosis in cancer cells. In silico studies have supported these findings by predicting favorable interactions with key proteins involved in cancer progression .

Antioxidant Activity

Research indicates that the compound may possess antioxidant properties, which could help mitigate oxidative stress-related damage in cells. This activity is particularly relevant in the context of diseases where oxidative stress plays a significant role .

Case Studies

Several studies have documented the effects and applications of this compound:

- Anticancer Activity: A study published in December 2023 demonstrated that analogs of this compound exhibited significant anticancer effects against various cancer cell lines. The mechanism was attributed to its ability to inhibit specific signaling pathways critical for cancer cell survival and proliferation .

- Enzyme Inhibition Studies: Research has shown that this compound effectively inhibits certain enzymes associated with metabolic disorders. This inhibition can lead to therapeutic benefits in conditions such as diabetes and obesity by modulating metabolic pathways .

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its indolinone core and 3,5-dimethoxyphenyl substituent. Below is a comparative analysis with two structurally related urea derivatives:

Structure-Activity Relationship (SAR) Insights

- Indolinone vs. Pyrimidine/Indole Cores: The indolinone core (target compound) is associated with kinase inhibition in drugs like sunitinib. However, the absence of a pyrimidine-phenoxy group (as in AKF-D52) may reduce affinity for tyrosine kinases like FMS/c-KIT . Indole-based ureas (e.g., Compound 4g) exhibit MAO-B inhibition due to electron-withdrawing fluorobenzoyl groups, which enhance interaction with the enzyme’s active site .

Role of 3,5-Dimethoxyphenyl Group :

- This substituent is conserved across all three compounds, likely improving solubility and membrane permeability. However, its contribution to target specificity varies:

- In AKF-D52, it augments kinase binding .

- Substituent Effects on Selectivity: AKF-D52’s pyrimidine-phenoxy moiety enhances kinase binding but results in weaker inhibition compared to sorafenib . Compound 4g’s fluorobenzoyl group confers MAO-B selectivity, whereas the target compound’s indolinone may favor kinase or protease targets.

Kinase Inhibition Potential

- AKF-D52 : Shows antiproliferative activity in cancer cells via FMS/c-KIT inhibition, albeit with lower potency than clinical kinase inhibitors (e.g., sorafenib) .

Enzyme Modulation

- Compound 4g : Exhibits MAO-B inhibition, protecting neuronal cells from oxidative stress. The fluorobenzoyl group is critical for this activity .

- Target Compound : The 2-oxoindolin group may confer protease or phosphatase modulation, diverging from MAO-B inhibition.

Antiproliferative Effects

- Urea derivatives like AKF-D52 demonstrate moderate antiproliferative effects, but the target compound’s indolinone core could enhance cytotoxicity if optimized for kinase selectivity.

Biological Activity

1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a synthetic organic compound belonging to the class of urea derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its complex structure, which includes a dimethoxyphenyl group and an indolin-5-yl moiety, suggests various mechanisms of action that may interact with biological targets.

The synthesis of this compound typically involves the reaction of 3,5-dimethoxyaniline with isocyanate derivatives under controlled conditions. This process may utilize catalysts to facilitate the formation of the urea linkage. The compound's chemical structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 1-(3,5-dimethoxyphenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea |

| Molecular Formula | C18H19N3O4 |

| CAS Number | 1170511-32-6 |

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to inhibition or activation of these targets, resulting in various biological effects. Notably, urea derivatives are known for their ability to inhibit enzymes involved in critical biochemical pathways, making them valuable in drug design.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of endogenous mediators that regulate blood pressure and inflammation. Studies have shown that urea derivatives can act as potent inhibitors of sEH both in vitro and in vivo .

- Antitumor Activity : Preliminary studies suggest that derivatives similar to this compound may exhibit antitumor properties by targeting specific cancer-related pathways. For instance, compounds containing urea linkages have been shown to inhibit fibroblast growth factor receptor (FGFR) signaling, which is crucial in cancer progression .

- Selectivity and Potency : The selectivity against specific demethylases has been highlighted in studies involving similar compounds where they demonstrated significant inhibition without affecting other enzymes like monoamine oxidases (MAOs) .

Case Studies

Several case studies have explored the biological activity of related urea compounds:

Case Study 1: Inhibition of Lysine Specific Demethylase 1 (LSD1)

A study evaluated coumarin–triazole–dithiocarbamate hybrids for their inhibitory activity against LSD1. Among them, a compound showed potent and reversible inhibition with an IC50 value of 0.39 μM, significantly more potent than standard inhibitors . This highlights the potential for designing similar inhibitors based on the structure of this compound.

Case Study 2: Antitumor Activity

Research into urea-containing compounds has revealed their ability to inhibit key growth factor receptors involved in tumorigenesis. For instance, compounds targeting FGFR demonstrated reduced malignancy in preclinical models . This supports the hypothesis that this compound may possess similar antitumor efficacy.

Q & A

Q. What are the key synthetic strategies for preparing 1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Preparation of the 1-methyl-2-oxoindolin-5-amine precursor : Achieved via cyclization of substituted anilines with carbonyl reagents under acidic conditions.

Urea linkage formation : Reacting the amine with 3,5-dimethoxyphenyl isocyanate under anhydrous conditions (e.g., in THF or DMF) at 0–25°C.

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Catalysts : Triethylamine or DMAP improves coupling efficiency.

- Temperature control : Slow addition of isocyanate minimizes side reactions.

Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and urea bond formation (e.g., urea NH protons at δ 8.5–9.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (±1 ppm accuracy).

- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves 3D structure, hydrogen bonding, and torsion angles. SHELXL refines thermal parameters and occupancy factors .

Q. What in vitro assays are used for initial biological screening of this compound’s activity?

- Methodological Answer :

- Antiproliferative assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., NSCLC, leukemia) at 48–72 hours.

- Kinase inhibition profiling : Radioactive or fluorescence-based kinase assays (e.g., FMS, c-KIT) to determine IC values.

- Apoptosis markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation assays .

Advanced Research Questions

Q. How does this compound interact with kinase targets, and what experimental approaches are used to validate its inhibitory activity?

- Methodological Answer :

- Kinase binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity ().

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in kinase ATP pockets (e.g., FMS tyrosine kinase).

- Cellular target engagement : Western blotting for phosphorylated kinases (e.g., p-FMS) post-treatment.

Example : AKF-D52 (structurally related urea derivative) showed moderate inhibition of FMS (IC ~200 nM) but weaker than sorafenib, necessitating scaffold optimization .

Q. What strategies can address contradictory data between in vitro potency and in vivo efficacy for this compound?

- Methodological Answer :

- Pharmacokinetic (PK) studies : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS.

- Prodrug derivatization : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility or reduce first-pass metabolism.

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve tumor targeting.

- Combination therapy : Pair with P-glycoprotein inhibitors to overcome efflux-mediated resistance .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?

- Methodological Answer :

- Substituent variation : Replace 3,5-dimethoxyphenyl with electron-withdrawing groups (e.g., Cl, CF) to enhance kinase binding.

- Bioisosteric replacement : Substitute indolin-2-one with quinazolinone to reduce off-target effects.

- 3D-QSAR modeling : CoMFA or CoMSIA correlates steric/electronic features with activity.

Key Finding : Diarylamine moieties in related compounds increase kinase selectivity by 10-fold .

Q. What experimental approaches are used to investigate resistance mechanisms against this compound in cancer cells?

- Methodological Answer :

- CRISPR-Cas9 screens : Identify gene knockouts (e.g., ABC transporters) that reverse resistance.

- RNA-seq : Profile upregulated efflux pumps or pro-survival pathways (e.g., PI3K/AKT).

- Proteomics : Quantify kinase mutations (e.g., gatekeeper mutations in c-KIT) via tandem mass spectrometry .

Q. How can synergistic effects between this compound and other therapeutic agents be systematically evaluated?

- Methodological Answer :

- Combinatorial screening : Use a 6×6 matrix (0.1–10 μM) in cell viability assays.

- Synergy scoring : Calculate combination index (CI) via Chou-Talalay method (CI <1 indicates synergy).

- Mechanistic validation : Check for enhanced apoptosis (caspase-8 activation) or autophagy blockade (LC3-II accumulation).

Example : Co-treatment with AKF-D52 and paclitaxel reduced NSCLC viability synergistically (CI = 0.45) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.